D-Alanyl-L-phenylalanine

Descripción

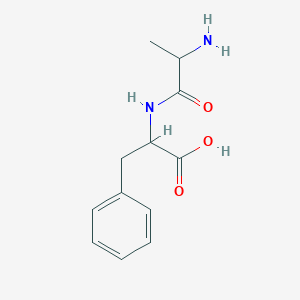

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-aminopropanoylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941963 |

Source

|

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 |

Source

|

| Record name | Alanylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to D-Alanyl-L-phenylalanine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanyl-L-phenylalanine is a dipeptide composed of the D-isomeric form of alanine (B10760859) and the naturally occurring L-isomeric form of phenylalanine. This unique stereochemical arrangement distinguishes it from its more common L-L counterpart and can impart distinct chemical and biological properties. The incorporation of a D-amino acid can significantly influence peptide conformation, enzymatic stability, and receptor interactions, making this compound a molecule of interest in peptidomimetics, drug discovery, and metabolic studies. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a D-alanine residue linked to an L-phenylalanine residue via a peptide bond.

| Identifier | Value |

| IUPAC Name | (2S)-2-[(2R)-2-aminopropanamido]-3-phenylpropanoic acid |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol [1] |

| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |

| InChI Key | OMNVYXHOSHNURL-LJQANCHMSA-N |

| CAS Number | 3061-95-8[1] |

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes key physicochemical properties, with some values estimated based on data for related compounds.

| Property | Value | Source |

| Melting Point (°C) | 266-267 (decomposes) | Estimated from DL-Phenylalanine[2] |

| pKa₁ (α-COOH) | ~2.34 | Estimated from L-Alanine[3] |

| pKa₂ (α-NH₃⁺) | ~9.24 | Estimated from DL-Phenylalanine[2] |

| logP | -2.5 | Computed for DL-Alanyl-DL-phenylalanine[1] |

| Water Solubility | Soluble | General observation for similar dipeptides |

| Optical Rotation [α]D | Data not available |

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and signaling pathways of this compound is not extensively documented in publicly available literature. However, insights can be drawn from the known functions of its constituent amino acids and its L-L isomer, L-Alanyl-L-phenylalanine.

Component Amino Acid Activity:

-

D-Alanine: D-amino acids are known to be present in bacterial cell walls, and enzymes like D-alanine-D-alanine ligase are crucial for peptidoglycan synthesis.[4][5] The presence of a D-alanine residue may confer resistance to degradation by certain proteases.

-

L-Phenylalanine: This essential amino acid is a precursor for the synthesis of key neurotransmitters such as dopamine, norepinephrine, and epinephrine.[6][7] L-phenylalanine has been shown to regulate milk protein synthesis through the mTOR signaling pathway and can stimulate GLP-1 secretion.

L-Alanyl-L-phenylalanine:

-

This dipeptide is being explored for its potential in cognitive and metabolic health applications.[8] It is also investigated as a potential anti-tumor agent that may target DNA through metal coordination.

The incorporation of D-alanine in place of L-alanine could lead to peptides with enhanced stability and potentially altered receptor binding affinities, a strategy often employed in drug design to improve pharmacokinetic profiles.

Hypothetical Signaling Pathway Involvement

Given that L-phenylalanine can influence the mTOR pathway, a central regulator of cell growth and metabolism, it is plausible that this compound could interact with this pathway, although likely with different efficacy and downstream effects compared to its L-L counterpart.

Hypothetical interaction of this compound with the mTOR signaling pathway.

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol describes a general method for dipeptide synthesis in solution, which can be adapted for this compound.

Materials:

-

N-protected D-alanine (e.g., Boc-D-alanine)

-

L-phenylalanine methyl ester hydrochloride

-

Coupling agent (e.g., TBTU, HATU)

-

Base (e.g., triethylamine, DIEA)

-

Solvent (e.g., dichloromethane, DMF)

-

Reagents for deprotection (e.g., TFA for Boc, piperidine (B6355638) for Fmoc)

-

Saponification reagents (e.g., LiOH or NaOH)

Procedure:

-

Coupling: Dissolve L-phenylalanine methyl ester hydrochloride and a base in the chosen solvent. Add N-protected D-alanine and the coupling agent. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[9]

-

Work-up: After the reaction is complete, wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent.

-

Deprotection of N-terminal: Remove the N-terminal protecting group using the appropriate deprotection reagent.

-

Saponification of C-terminal: Hydrolyze the methyl ester using a base like lithium hydroxide (B78521) to yield the final dipeptide.

-

Purification: Purify the crude dipeptide using techniques such as recrystallization or column chromatography.

Workflow for the solution-phase synthesis of this compound.

Chiral HPLC Analysis

This protocol outlines a general method for the chiral separation and analysis of dipeptide stereoisomers.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(+), AmyCoat-RP).[10][11]

Mobile Phase:

-

A typical mobile phase for zwitterionic chiral columns consists of methanol (B129727) with a low percentage of water.[10]

-

For polysaccharide-based columns, a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic modifiers like methanol and acetonitrile (B52724) is common.[11]

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions: Set the column temperature, flow rate (e.g., 0.8 mL/min), and UV detection wavelength (e.g., 230 nm).[11]

-

Injection and Analysis: Inject the sample and record the chromatogram. The different stereoisomers (D-L, L-D, D-D, L-L) will elute at different retention times, allowing for their separation and quantification.

Conclusion

This compound presents an interesting subject for research in medicinal chemistry and biochemistry due to its unique stereochemistry. While specific experimental data for this dipeptide is sparse, established methods for peptide synthesis and analysis provide a clear path for its preparation and characterization. The potential for altered biological activity compared to its L-L isomer, particularly in terms of enzymatic stability and receptor interaction, warrants further investigation into its pharmacological profile and involvement in cellular signaling pathways. This guide serves as a foundational resource for scientists and researchers embarking on the study of this and other chiral dipeptides.

References

- 1. N-DL-Alanyl-DL-3-phenylalanine | C12H16N2O3 | CID 2080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DL-Phenylalanine | 150-30-1 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Buy d-Alanyl-l-alanine | 1115-78-2 | >98% [smolecule.com]

- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine - Wikipedia [en.wikipedia.org]

- 7. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 8. nbinno.com [nbinno.com]

- 9. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chiraltech.com [chiraltech.com]

- 11. researchgate.net [researchgate.net]

Stereochemistry of D-Alanyl-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of the dipeptide D-Alanyl-L-phenylalanine. It covers the synthesis, separation, and spectroscopic characterization of this and related stereoisomers. This document is intended to be a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and analytical sciences, offering detailed experimental protocols and structured data for practical application.

Introduction to the Stereochemistry of Alanyl-Phenylalanine

The dipeptide alanyl-phenylalanine possesses two chiral centers, one at the alpha-carbon of each amino acid residue. Consequently, four stereoisomers exist: this compound (D-Ala-L-Phe), L-Alanyl-L-phenylalanine (L-Ala-L-Phe), D-Alanyl-D-phenylalanine (D-Ala-D-Phe), and L-Alanyl-D-phenylalanine (L-Ala-D-Phe). The D-Ala-L-Phe and L-Ala-D-Phe pair are enantiomers, as are the L-Ala-L-Phe and D-Ala-D-Phe pair. The relationship between any other pairing is diastereomeric.

The distinct three-dimensional arrangement of these stereoisomers dictates their interaction with other chiral molecules, such as biological receptors and enzymes. This makes stereochemical purity a critical parameter in drug development, as different stereoisomers can exhibit varied pharmacological activity, metabolic stability, and toxicity profiles.

Physicochemical and Spectroscopic Data

The characterization of dipeptide stereoisomers relies on a combination of physical properties and spectroscopic techniques. While specific experimental data for this compound is not extensively published, the properties of its constituent amino acids provide a foundational reference.

Quantitative Data Summary

The following table summarizes key physicochemical data for the precursor amino acids. The melting point for DL-Alanyl-DL-phenylalanine is not available in the cited literature.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D (degrees) |

| L-Alanine | C₃H₇NO₂ | 89.09 | 314.5[2] | +14.5 (c=10, 6N HCl)[2] |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | ~283 (decomposes)[3][4] | -35.1 (c=1.94, H₂O)[5] |

| D-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 285 (decomposes)[5] | +35.0 (c=2.04, H₂O)[5] |

| DL-Alanyl-DL-phenylalanine | C₁₂H₁₆N₂O₃ | 236.27 | Not Available[1] | Not Applicable |

| L-Alanyl-L-phenylalanine | C₁₂H₁₆N₂O₃ | 236.27 | Not Available | Not Available |

Estimated NMR Spectroscopic Data for this compound

| Atom Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| D-Alanine Residue | ||

| α-CH | ~4.0 - 4.2 (quartet) | ~52 - 54 |

| β-CH₃ | ~1.4 - 1.6 (doublet) | ~18 - 20 |

| C=O (amide) | - | ~175 - 178 |

| L-Phenylalanine Residue | ||

| α-CH | ~4.5 - 4.7 (triplet) | ~57 - 59 |

| β-CH₂ | ~3.0 - 3.3 (multiplet) | ~39 - 41 |

| Phenyl C1' | - | ~138 - 140 |

| Phenyl C2'/C6' | ~7.2 - 7.4 (multiplet) | ~130 - 132 |

| Phenyl C3'/C5' | ~7.2 - 7.4 (multiplet) | ~130 - 132 |

| Phenyl C4' | ~7.2 - 7.4 (multiplet) | ~128 - 130 |

| C=O (carboxyl) | - | ~173 - 176 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through solution-phase peptide coupling, employing protecting groups to prevent unwanted side reactions. A common strategy involves the use of Boc (tert-butoxycarbonyl) for N-terminal protection and a methyl or benzyl (B1604629) ester for C-terminal protection.

Methodology:

-

Protection of Amino Acids:

-

Protect the amino group of D-alanine with a Boc group to yield Boc-D-alanine.

-

Protect the carboxylic acid of L-phenylalanine as a methyl ester to yield L-phenylalanine methyl ester hydrochloride. This can be achieved by reacting L-phenylalanine with thionyl chloride in methanol (B129727).

-

-

Peptide Coupling:

-

Dissolve Boc-D-alanine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), along with an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents).

-

To this activated mixture, add L-phenylalanine methyl ester hydrochloride (1 equivalent) and a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride salt.

-

Stir the reaction mixture at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used) and concentrate the filtrate.

-

-

Deprotection:

-

Boc Removal: Dissolve the protected dipeptide (Boc-D-Ala-L-Phe-OMe) in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). Stir for 1-2 hours at room temperature. Remove the solvent and excess TFA under reduced pressure.

-

Saponification (Ester Hydrolysis): Dissolve the resulting dipeptide ester (H-D-Ala-L-Phe-OMe) in a mixture of methanol and water. Add a solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.1 equivalents) and stir at room temperature. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Once the saponification is complete, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~7.

-

Remove the organic solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Chiral HPLC Separation of Alanyl-Phenylalanine Diastereomers

The diastereomers of alanyl-phenylalanine (e.g., D-Ala-L-Phe and L-Ala-L-Phe) have different physicochemical properties and can be separated using chiral high-performance liquid chromatography (HPLC). Teicoplanin-based chiral stationary phases are particularly effective for the separation of underivatized amino acids and small peptides.[8][9]

Methodology:

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

-

Chiral Stationary Phase:

-

A teicoplanin-based chiral column, such as Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm), is recommended for this separation.[10]

-

-

Mobile Phase:

-

A polar ionic mobile phase is typically used. An example is a mixture of methanol and an aqueous buffer. The exact ratio should be optimized for the best resolution. A starting point could be 80:20 (v/v) Methanol:Aqueous Buffer.

-

The aqueous buffer can consist of 0.1% acetic acid and 0.1% triethylamine in water to improve peak shape and chiral recognition.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Dissolve the mixture of alanyl-phenylalanine diastereomers in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

NMR Spectroscopic Analysis

NMR spectroscopy is used to confirm the structure and assess the purity of the synthesized dipeptide.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified dipeptide in 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for good solubility of the zwitterionic peptide.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Important parameters to note are the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for the α-protons and side-chain protons.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.

-

-

2D NMR (COSY):

-

A Correlation Spectroscopy (COSY) experiment is crucial to establish the connectivity between protons within each amino acid residue (spin systems). This helps in assigning the α-CH and β-CH/CH₂/CH₃ protons of both the alanine (B10760859) and phenylalanine residues.

-

-

-

Data Analysis:

-

The chemical shifts of the α-protons are particularly sensitive to the stereochemistry of the adjacent amino acid. A comparison of the ¹H NMR spectra of the different diastereomers (e.g., D-Ala-L-Phe vs. L-Ala-L-Phe) will likely show distinct differences in the chemical shifts of the α-protons and amide protons, allowing for their differentiation.

-

Conclusion

The stereochemistry of this compound is a critical aspect that influences its biological and chemical properties. This guide has provided a detailed overview of the synthesis, separation, and characterization of this dipeptide. The experimental protocols outlined for peptide synthesis using protecting groups, chiral HPLC separation, and NMR analysis serve as a practical foundation for researchers. The provided quantitative and spectroscopic data, including estimated NMR chemical shifts, offer valuable reference points for the identification and characterization of alanyl-phenylalanine stereoisomers. A thorough understanding and control of stereochemistry are paramount for the successful development of peptide-based therapeutics and other advanced chemical applications.

References

- 1. labproinc.com [labproinc.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester (9CI) [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Biological Significance of D-Ala-L-Phe Dipeptide: A Technical Guide for Researchers

Abstract

The dipeptide D-Ala-L-Phe, composed of D-alanine and L-phenylalanine, represents a molecule of significant interest in the fields of pharmacology and drug development. While direct research on this specific dipeptide is limited, its constituent amino acids and structurally similar peptides have well-documented biological activities. This technical guide synthesizes the available data to explore the potential biological significance of D-Ala-L-Phe, focusing on its synthesis, potential metabolic pathways, and hypothesized receptor interactions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the foundational science and potential therapeutic applications of D-amino acid-containing dipeptides.

Introduction

D-amino acids, once considered unnatural, are now recognized for their presence and functional roles in various organisms. Their incorporation into peptides can confer resistance to enzymatic degradation, leading to enhanced stability and prolonged therapeutic effects. The dipeptide D-Ala-L-Phe is of particular interest due to the known bioactivities of its components. D-phenylalanine is recognized for its potential analgesic and anti-inflammatory properties, primarily through the inhibition of enkephalinase, an enzyme responsible for the degradation of endogenous opioids. L-phenylalanine is an essential amino acid and a precursor to several key neurotransmitters. This guide will provide a comprehensive overview of the potential biological landscape of D-Ala-L-Phe.

Synthesis and Physicochemical Properties

The synthesis of D-Ala-L-Phe can be achieved through standard solid-phase or liquid-phase peptide synthesis methodologies. A representative synthetic workflow is outlined below.

Table 1: Physicochemical Properties of D-Ala-L-Phe

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₃ | - |

| Molecular Weight | 236.27 g/mol | - |

| IUPAC Name | (2R)-2-[(2S)-2-amino-3-phenylpropanamido]propanoic acid | - |

| Stereochemistry | D-Alanine, L-Phenylalanine | - |

Note: Specific experimental values for properties like melting point, solubility, and pKa would require experimental determination.

Potential Biological Activities and Mechanisms of Action

The biological significance of D-Ala-L-Phe is largely hypothesized based on the activities of D-phenylalanine and peptides containing D-amino acids.

Analgesia and Opioid System Modulation

D-phenylalanine is known to inhibit enkephalinases, the enzymes that degrade endogenous opioid peptides (enkephalins). By preventing their breakdown, D-phenylalanine can elevate the levels of these natural pain relievers in the brain, leading to an analgesic effect. It is plausible that D-Ala-L-Phe could act as a more stable and targeted pro-drug or active agent for enkephalinase inhibition.

The synthetic opioid peptide Metkefamide (Tyr-D-Ala-Gly-Phe-Met-NH2) demonstrates that the inclusion of a D-Ala residue can result in potent agonism at both μ- and δ-opioid receptors.[1] This suggests that D-Ala-L-Phe itself, or as part of a larger peptide, could potentially interact directly with opioid receptors.

Table 2: Opioid Receptor Binding Affinity of Related Peptides

| Peptide | Receptor | Affinity (Ki, nM) | Reference |

| Metkefamide | μ-opioid | ~1.5 | [1] |

| Metkefamide | δ-opioid | ~1.5 | [1] |

| D-Ala-L-Phe | - | Data not available | - |

This table includes data for a related peptide to provide context. Specific binding data for D-Ala-L-Phe is not currently available.

Anti-Inflammatory Effects

Chronic pain is often associated with inflammation. The potential analgesic properties of D-Ala-L-Phe may be complemented by anti-inflammatory actions, a known characteristic of D-phenylalanine. The precise mechanisms for this are not fully elucidated but may involve modulation of inflammatory signaling pathways.

Experimental Protocols

Detailed experimental protocols for the investigation of D-Ala-L-Phe are crucial for advancing our understanding of its biological significance.

Synthesis and Purification of D-Ala-L-Phe

A detailed protocol for the synthesis of the related L-Ala-L-Phe dipeptide is available and can be adapted for D-Ala-L-Phe by substituting L-alanine with D-alanine in the starting materials.

Protocol: Synthesis of L-alanyl-L-phenylalanine (Adaptable for D-Ala-L-Phe)

-

A mixture of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (0.208 g, 0.562 mmol) and 10% Pd on carbon (0.1 g) in 95% ethyl alcohol (50 mL) is shaken on a Parr hydrogenation apparatus for 16 hours at 20°C.[2]

-

The reaction mixture is filtered, and the filtrate is rinsed with water (100 mL).[2]

-

The combined solutions are concentrated to yield the dipeptide as a white solid.[2]

-

Purity is assessed by HPLC, and the structure is confirmed by mass spectrometry and NMR.[2]

In Vitro Receptor Binding Assay

To determine the affinity of D-Ala-L-Phe for opioid receptors, a competitive radioligand binding assay can be performed.

Protocol Outline: Opioid Receptor Binding Assay

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the opioid receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of D-Ala-L-Phe.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of D-Ala-L-Phe to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

Future Directions and Conclusion

The dipeptide D-Ala-L-Phe holds considerable, albeit largely unexplored, potential as a biologically active molecule. The established roles of D-phenylalanine as an enkephalinase inhibitor and the enhanced stability conferred by D-amino acids in peptides provide a strong rationale for further investigation. Future research should focus on the direct demonstration of D-Ala-L-Phe's biological activities, including:

-

Quantitative assessment of its inhibitory activity on various enkephalinases.

-

Determination of its binding affinities for opioid and other relevant receptors.

-

In vivo studies to evaluate its analgesic and anti-inflammatory efficacy, as well as its pharmacokinetic profile, including blood-brain barrier penetration.

-

Elucidation of the specific signaling pathways modulated by D-Ala-L-Phe.

References

D-Alanyl-L-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of the dipeptide D-Alanyl-L-phenylalanine, specifically focusing on its CAS registry number and molecular weight.

Core Chemical Data

The primary chemical identifiers for this compound are summarized in the table below. It is important to note that while a specific CAS number for the this compound stereoisomer is not definitively and separately indexed in major chemical databases, it is frequently associated with the CAS number for the racemic mixture.

| Parameter | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | D-Ala-L-Phe | [1] |

| CAS Number | 1999-45-7 (Associated with the DL-racemic mixture) | [2][3] |

| 59905-28-1 (Listed as a synonym in some databases) | [2] | |

| 3061-95-8 (Associated with D-Ala-Phe-OH) | [1] | |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [2] |

| Molecular Weight | 236.27 g/mol | [2] |

Note on CAS Number: The CAS number 1999-45-7 is most consistently assigned to the racemic mixture DL-Alanyl-DL-phenylalanine[2][3]. However, the PubChem entry for this racemic mixture includes this compound as a synonym[2]. The CAS number 59905-28-1 is also listed as a synonym within this context[2]. Another source specifically lists 3061-95-8 for D-Ala-Phe-OH[1]. Researchers should exercise caution and verify the stereochemistry of the material with the specific supplier.

Logical Relationship of Isomers

The relationship between the specific stereoisomer of interest and its related forms can be visualized as follows.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of D-Alanyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of the dipeptide D-Alanyl-L-phenylalanine. This document outlines the theoretical chemical shifts, multiplicities, and coupling constants for each proton in the molecule. Furthermore, it includes a standardized experimental protocol for the acquisition of a ¹H NMR spectrum for such a dipeptide and visual aids to facilitate the understanding of the molecular structure and experimental workflow.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the known chemical shifts of the constituent amino acids, D-Alanine and L-phenylalanine, with adjustments to account for the formation of the amide bond. The spectrum is predicted for a sample dissolved in a deuterated solvent such as D₂O, which would result in the exchange of the labile amine (-NH₂) and carboxylic acid (-COOH) protons, rendering them invisible in the spectrum. The amide proton (-NH), however, is typically observable, especially in a non-protic deuterated solvent like DMSO-d₆, but its chemical shift can be highly variable depending on solvent and temperature. For the purpose of this prediction in an aqueous environment, its range is estimated.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Residue | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα (Ala) | D-Alanine | ~ 4.1 - 4.3 | Quartet (q) | ~ 7.2 | 1H |

| Hβ (Ala) | D-Alanine | ~ 1.4 - 1.5 | Doublet (d) | ~ 7.2 | 3H |

| NH (Amide) | Peptide Bond | ~ 8.0 - 8.5 | Doublet (d) | ~ 7-8 | 1H |

| Hα (Phe) | L-phenylalanine | ~ 4.5 - 4.7 | Doublet of Doublets (dd) | ~ 6.0, 8.0 | 1H |

| Hβ (Phe) | L-phenylalanine | ~ 3.0 - 3.2 | Multiplet (m) | - | 2H |

| Hδ (Phe) | L-phenylalanine | ~ 7.2 - 7.4 | Multiplet (m) | - | 2H |

| Hε (Phe) | L-phenylalanine | ~ 7.2 - 7.4 | Multiplet (m) | - | 2H |

| Hζ (Phe) | L-phenylalanine | ~ 7.2 - 7.4 | Multiplet (m) | - | 1H |

Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS or DSS). The exact chemical shifts and coupling constants can vary based on solvent, pH, temperature, and concentration.

Experimental Protocol for ¹H NMR Spectroscopy of a Dipeptide

This section details a standard operating procedure for acquiring a one-dimensional ¹H NMR spectrum of a dipeptide like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the dipeptide sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, or DMSO-d₆) to the vial. D₂O is a common choice for biological samples, though it will lead to the exchange of labile protons (NH₂, COOH, and potentially the amide NH over time). For observation of the amide proton, DMSO-d₆ is recommended.

-

Internal Standard: Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (to 0.00 ppm).

-

Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.

-

pH Adjustment (if necessary): For aqueous samples, the pH can be adjusted by adding microliter amounts of DCl or NaOD to ensure consistency and improve spectral resolution. The pH of the NMR sample should be recorded.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent.

-

Tuning and Shimming: The probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

Pulse Program Selection: A standard one-dimensional proton pulse program is selected. For samples in D₂O with a large residual HDO signal, a pulse sequence with water suppression, such as 'noesypr1d', is often used. For non-aqueous solvents, a simple 'zg30' or 'zg' pulse program may be sufficient.

-

Acquisition Parameters:

-

Spectral Width (SW): Typically set to 12-16 ppm to encompass all expected proton signals.

-

Number of Scans (NS): A sufficient number of scans (e.g., 16, 32, or 64) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is commonly used to allow for full relaxation of the protons between scans, which is important for accurate integration.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

-

Data Acquisition: Initiate the acquisition process.

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard to 0.00 ppm.

-

Integration: The relative areas under each peak are integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Mandatory Visualizations

The following diagrams provide a visual representation of the this compound molecule with labeled protons and a generalized workflow for the described NMR experiment.

Caption: Chemical structure of this compound with key protons labeled.

Caption: Generalized experimental workflow for ¹H NMR spectroscopy.

Mass Spectrometry Fragmentation of D-Alanyl-L-phenylalanine: A Technical Guide

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of the dipeptide D-Alanyl-L-phenylalanine. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for peptide characterization. This document outlines the primary fragmentation pathways, presents quantitative data for key fragment ions, details a representative experimental protocol, and provides visual diagrams of the fragmentation process and experimental workflow.

Introduction

This compound is a dipeptide composed of D-alanine and L-phenylalanine. Understanding its behavior under mass spectrometric analysis, particularly its fragmentation pattern upon collision-induced dissociation (CID), is crucial for its identification and characterization in complex biological matrices. The fragmentation of peptides in a mass spectrometer is a well-studied process that primarily involves cleavage of the peptide amide bonds, leading to the formation of characteristic fragment ions.

Fragmentation Pattern of this compound

Under typical positive ion electrospray ionization mass spectrometry (ESI-MS), this compound will be observed as the protonated molecular ion, [M+H]⁺. The molecular weight of this compound is 236.27 g/mol [1]. Therefore, the precursor ion for MS/MS analysis will have an m/z of approximately 237.12.

Upon collision-induced dissociation, the [M+H]⁺ ion of this compound is expected to fragment primarily along the peptide backbone, yielding b and y-type ions. The nomenclature for peptide fragmentation designates b-ions as fragments containing the N-terminus and y-ions as fragments containing the C-terminus.

The primary fragmentation pathways are:

-

Formation of the b₁ ion: Cleavage of the peptide bond between the alanine (B10760859) and phenylalanine residues results in the formation of the D-alanyl cation.

-

Formation of the y₁ ion: The same peptide bond cleavage also produces the complementary L-phenylalanine cation.

-

Other Fragmentations: Additional fragmentation can occur, including neutral losses from the side chains, particularly from the phenylalanine residue. For instance, the loss of the benzyl (B1604629) group from the phenylalanine side chain is a common fragmentation pathway.

Studies on peptides containing phenylalanine have shown that the benzyl group can influence fragmentation. When phenylalanine is at the C-terminus, as in this compound, the formation of y-type ions is frequently observed[2][3].

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for this compound upon CID in positive ion mode. The m/z values are calculated for the monoisotopic masses.

| Ion Type | Fragment Structure | Calculated m/z |

| [M+H]⁺ | This compound + H⁺ | 237.12 |

| b₁ | D-Alanine - H₂O + H⁺ | 72.04 |

| y₁ | L-Phenylalanine + H⁺ | 166.09 |

| Immonium ion (Phe) | 120.08 | |

| Immonium ion (Ala) | 44.05 |

Data derived from general peptide fragmentation knowledge and PubChem CID 2080 for N-DL-Alanyl-DL-3-phenylalanine which shows major fragments at m/z 166, 120, and a precursor at 237.1234[1].

Experimental Protocol for Mass Spectrometry Analysis

This section details a general protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% formic acid to aid in protonation.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create working standards of various concentrations for calibration and limit of detection determination.

-

Biological Sample Preparation (if applicable): For analysis in a biological matrix (e.g., plasma, cell lysate), a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interfering substances. A common method is protein precipitation with a threefold excess of cold acetonitrile. After centrifugation, the supernatant can be diluted and injected.

3.2. Liquid Chromatography

-

Column: A reversed-phase C18 column is typically used for peptide separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the dipeptide. For example, 5% B to 95% B over 10 minutes.

-

Flow Rate: Dependent on the column diameter, typically 0.2-0.5 mL/min for analytical scale columns.

-

Injection Volume: 5-10 µL.

3.3. Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS1 Scan: A full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺ at m/z 237.12).

-

MS/MS Scan (Product Ion Scan): Isolate the precursor ion (m/z 237.12) and subject it to collision-induced dissociation (CID).

-

Collision Gas: Argon or nitrogen.

-

Collision Energy: The collision energy should be optimized to achieve a good distribution of fragment ions. A typical starting point would be in the range of 10-30 eV.

-

Data Acquisition: Acquire data in centroid mode.

Visualizations

Fragmentation Pathway of this compound

References

An In-depth Technical Guide to the Solubility of D-Alanyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Dipeptide Solubility

The solubility of a dipeptide like D-Alanyl-L-phenylalanine is a critical physicochemical property that governs its behavior in various biological and chemical systems. This property is influenced by a complex interplay of factors including the intrinsic properties of the dipeptide and the characteristics of the solvent.

Factors Influencing the Solubility of this compound:

-

Amino Acid Composition: The solubility of a peptide is fundamentally determined by the properties of its constituent amino acids.[1] this compound is composed of a small, nonpolar amino acid (Alanine) and a larger, aromatic, hydrophobic amino acid (Phenylalanine).[2] The presence of the phenyl group from Phenylalanine will significantly contribute to the hydrophobic character of the dipeptide, likely reducing its solubility in polar solvents like water compared to more hydrophilic dipeptides.[3][4]

-

pH of the Solution: Peptides are zwitterionic molecules, possessing both an acidic carboxyl group and a basic amino group. Their net charge is therefore pH-dependent. The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which it has no net charge, and increases as the pH moves away from the pI.[3][5] Adjusting the pH of the solvent can be a key strategy to enhance the solubility of this compound.

-

Solvent Properties: The polarity of the solvent plays a crucial role. Polar solvents, like water, will interact favorably with the charged termini of the dipeptide. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols can be effective for dissolving hydrophobic peptides.[1][6] For this compound, a mixture of water and an organic solvent may be necessary to achieve significant solubility.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic. However, excessive heat can lead to the degradation of the peptide.

-

Ionic Strength: The presence of salts in the solution can either increase or decrease the solubility of a peptide, a phenomenon known as "salting-in" or "salting-out". High salt concentrations can lead to aggregation and precipitation.[3]

Predicted Solubility Profile of this compound

Based on its structure, this compound is expected to be a neutral peptide. To estimate its charge at a neutral pH, one can assign a value of +1 to the N-terminal amino group and -1 to the C-terminal carboxyl group, resulting in a net charge of 0.[7][8] Peptides with a net neutral charge and containing hydrophobic residues often have limited solubility in aqueous solutions and may require the addition of organic solvents for dissolution.[1][9]

It is recommended to first test the solubility of a small amount of the peptide in distilled water. If it is insoluble, the addition of a small amount of an organic solvent like DMSO or DMF, followed by dilution with the desired aqueous buffer, is a common strategy.[7]

Data Presentation: A Template for Experimental Results

Since experimental data is not available, the following table is provided as a template for researchers to systematically record their own solubility measurements for this compound.

| Solvent System | Temperature (°C) | pH | Ionic Strength (M) | Measured Solubility (g/L) | Observations |

| Deionized Water | 25 | 7.0 | 0 | ||

| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | 0.15 | ||

| 10% Ethanol in Water (v/v) | 25 | 7.0 | 0 | ||

| 50% Ethanol in Water (v/v) | 25 | 7.0 | 0 | ||

| 10% DMSO in Water (v/v) | 25 | 7.0 | 0 | ||

| 50% DMSO in Water (v/v) | 25 | 7.0 | 0 | ||

| 0.1 M HCl | 25 | 1.0 | 0.1 | ||

| 0.1 M NaOH | 25 | 13.0 | 0.1 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of dipeptide solubility.

4.1. Equilibrium Solubility Method (Shake-Flask)

This is the most common and reliable method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is typically used.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying peptides. A calibration curve with known concentrations of the dipeptide must be prepared.

-

Calculation: The solubility is calculated from the concentration of the dipeptide in the saturated solution.

4.2. Gravimetric Method

This method is simpler but may be less accurate than the equilibrium solubility method with HPLC quantification.

Methodology:

-

Follow steps 1-4 of the Equilibrium Solubility Method.

-

Drying: Transfer the collected supernatant to a pre-weighed container.

-

Evaporation: Carefully evaporate the solvent under vacuum or in a drying oven at a temperature that will not degrade the dipeptide.

-

Weighing: Once the solvent is completely removed and a constant weight is achieved, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved dipeptide by the volume of the supernatant taken.

Visualizations

5.1. Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for selecting a suitable solvent for this compound.

Caption: A flowchart outlining the systematic approach to solubilizing this compound.

5.2. Experimental Workflow for Equilibrium Solubility Measurement

The diagram below details the sequential steps involved in the shake-flask method for determining solubility.

Caption: The experimental workflow for the equilibrium solubility (shake-flask) method.

References

- 1. bachem.com [bachem.com]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. reta-peptide.com [reta-peptide.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. genscript.com [genscript.com]

- 8. biobasic.com [biobasic.com]

- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]

Potential Biological Targets of D-Alanyl-L-phenylalanine: An In-depth Technical Guide

Disclaimer: Direct experimental evidence for the biological targets of the specific dipeptide D-Alanyl-L-phenylalanine is not currently available in the public domain. This guide, therefore, presents a theoretical framework based on the known biological activities of its constituent amino acids, D-alanine and L-phenylalanine, and the general principles of dipeptide pharmacology. The proposed targets and pathways are hypothetical and intended to serve as a foundation for future research.

Introduction

This compound is a dipeptide composed of a D-amino acid (D-alanine) at the N-terminus and an L-amino acid (L-phenylalanine) at the C-terminus. The incorporation of a D-amino acid is significant as it can confer resistance to degradation by common peptidases, potentially increasing the dipeptide's bioavailability and duration of action compared to its L-L counterpart.[1][2] This guide explores the potential biological targets of this compound, drawing inferences from the well-documented roles of its constituent amino acids and related compounds.

Metabolic Stability

The metabolic fate of this compound is a critical determinant of its biological activity. Dipeptides containing N-terminal D-amino acids are generally poor substrates for many common peptidases. Mammalian renal dipeptidase, for instance, efficiently hydrolyzes dipeptides with a C-terminal D-amino acid but not those with an N-terminal D-amino acid residue.[1] This suggests that this compound may exhibit significant stability in various biological milieus, allowing it to interact with potential targets as an intact molecule.

Potential Biological Targets and Signaling Pathways

Based on the known pharmacology of its constituent amino acids, the biological effects of this compound could be mediated by direct interaction with specific protein targets or through the actions of its constituent amino acids following potential, albeit slow, hydrolysis.

Targets Related to D-Alanine

D-alanine is known to play roles in several physiological processes, including circadian rhythm, glucose metabolism, and immune modulation.[3][4]

-

N-Methyl-D-Aspartate (NMDA) Receptors: D-alanine can act as a co-agonist at the glycine (B1666218) site of NMDA receptors, which are crucial for synaptic plasticity and neurotransmission.[5] Intact this compound could potentially modulate NMDA receptor activity, or D-alanine released from its hydrolysis could exert this effect.

-

D-amino acid oxidase (DAO): This enzyme catalyzes the oxidative deamination of D-amino acids.[6] D-alanine is a substrate for DAO, and its metabolism can influence various cellular processes through the production of pyruvate, ammonia, and hydrogen peroxide.[7][8] The dipeptide could act as a substrate or inhibitor of DAO.

Targets Related to L-Phenylalanine

L-phenylalanine is an essential amino acid and a precursor for several neurotransmitters and hormones.[9][10]

-

Amino Acid Transporters: L-phenylalanine is transported into cells by various amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[11] this compound might interact with these transporters, either as a substrate or an inhibitor, thereby affecting intracellular amino acid homeostasis and signaling.

-

G-Protein Coupled Receptors (GPCRs): L-phenylalanine can activate the Gq-coupled receptor GPR142, leading to an increase in intracellular calcium and the secretion of glucagon-like peptide-1 (GLP-1).[12] The dipeptide could potentially act as an agonist or antagonist at this or other GPCRs that recognize amino acids or small peptides.

-

Enzymes in Neurotransmitter Synthesis: As a precursor to tyrosine, L-phenylalanine is critical for the synthesis of dopamine, norepinephrine, and epinephrine.[9] While the dipeptide itself is unlikely to be a direct substrate, its breakdown would release L-phenylalanine, influencing these pathways.

Data Summary

Table 1: Summary of Potential Biological Targets and Activities of this compound Constituents

| Amino Acid | Potential Target Class | Specific Example(s) | Potential Effect of this compound |

| D-Alanine | Ion Channels | NMDA Receptor (Glycine Site) | Modulation of receptor activity (as intact dipeptide or released D-alanine) |

| Enzymes | D-amino acid oxidase (DAO) | Substrate or inhibitor, affecting D-alanine metabolism | |

| Immune Signaling | Macrophages | Modulation of cytokine production (as intact dipeptide or released D-alanine)[13] | |

| L-Phenylalanine | Transporters | L-type amino acid transporter 1 (LAT1) | Competitive inhibition or transport, affecting intracellular amino acid levels |

| GPCRs | GPR142 | Agonist or antagonist activity, influencing GLP-1 secretion | |

| Enzymes | Phenylalanine hydroxylase | Indirectly, by providing L-phenylalanine upon hydrolysis for neurotransmitter synthesis |

Visualizing Potential Mechanisms

Hypothesized Signaling Pathway: Modulation of NMDA Receptor Signaling

Caption: Hypothesized modulation of NMDA receptor signaling by this compound.

Proposed Experimental Workflow for Target Identification

Caption: A proposed workflow for identifying protein targets of this compound.

Experimental Protocols

As there are no specific published studies on this compound, this section outlines general methodologies that can be adapted to investigate its biological targets.

Affinity Chromatography for Target Identification

This technique is used to isolate proteins that physically interact with the dipeptide.[14][15]

-

Ligand Immobilization:

-

Synthesize this compound with a functional group (e.g., an amine or carboxyl group on a linker) suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).

-

Couple the dipeptide to the beads according to the manufacturer's protocol.

-

Block any remaining active sites on the beads to prevent non-specific binding.

-

-

Affinity Purification:

-

Prepare a protein extract (e.g., cell lysate or tissue homogenate) in a suitable binding buffer.

-

Incubate the protein extract with the dipeptide-coupled beads (and with control beads without the dipeptide) for a sufficient time to allow for binding.

-

Wash the beads extensively with the binding buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the specifically bound proteins from the beads using a competitive ligand (e.g., a high concentration of the free dipeptide) or by changing the buffer conditions (e.g., pH or ionic strength).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[16]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the kinetics of binding between a ligand and an analyte in real-time.[17][18][19]

-

Immobilization:

-

Covalently immobilize a potential target protein (identified from affinity chromatography or based on hypothesis) onto a sensor chip surface using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor chip surface.

-

Monitor the change in the SPR signal, which is proportional to the mass of the dipeptide binding to the immobilized protein.

-

After each injection, allow for dissociation of the dipeptide.

-

-

Data Analysis:

-

Fit the binding data (sensorgrams) to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[20][21][22]

-

Sample Preparation:

-

Prepare a solution of the target protein in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.

-

-

Titration:

-

Inject small aliquots of the dipeptide solution into the protein solution at a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat signals and plot them against the molar ratio of the dipeptide to the protein.

-

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Conclusion

While the biological targets of this compound remain to be experimentally determined, this guide provides a rational, hypothesis-driven framework for future investigations. The increased metabolic stability conferred by the N-terminal D-alanine suggests that this dipeptide could have unique pharmacological properties. The potential for interaction with targets of both D-alanine and L-phenylalanine opens up a wide range of possibilities for its biological effects. The experimental approaches outlined here provide a clear path for the elucidation of the molecular mechanisms of action of this and other novel dipeptides.

References

- 1. D-amino acid hydrolysing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sinopep.com [sinopep.com]

- 3. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 10. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 11. mdpi.com [mdpi.com]

- 12. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 15. Peptide Affinity Chromatography Applied to Therapeutic Antibodies Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide-based Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. bioradiations.com [bioradiations.com]

- 19. m.youtube.com [m.youtube.com]

- 20. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 22. bitesizebio.com [bitesizebio.com]

D-Alanyl-L-phenylalanine: A Technical Guide to a Non-Canonical Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-canonical dipeptide D-alanyl-L-phenylalanine. While specific research on this dipeptide is limited, this document extrapolates its potential biochemical properties, physiological effects, and significance in drug development based on the known characteristics of its constituent amino acids, D-alanine and L-phenylalanine, and the established principles of incorporating D-amino acids into peptides. This guide includes hypothesized synthesis protocols, potential biological assays, and speculative signaling pathways, offering a foundational resource for researchers interested in exploring the therapeutic potential of this and similar non-canonical dipeptides.

Introduction

This compound is a dipeptide composed of the D-enantiomer of alanine (B10760859) and the L-enantiomer of phenylalanine. As a non-canonical dipeptide, it is not directly encoded in the genetic code and is not a typical component of ribosomally synthesized proteins. The incorporation of a D-amino acid residue confers unique properties to peptides, most notably enhanced stability against enzymatic degradation by proteases, which primarily recognize L-amino acids[1]. This increased stability makes D-amino acid-containing peptides, like this compound, attractive candidates for therapeutic development due to their potential for longer biological half-lives.

L-phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine (B1679862), and epinephrine[2]. D-phenylalanine, its synthetic counterpart, is known to exhibit analgesic properties, potentially by inhibiting the enzymatic degradation of endogenous opioids called enkephalins[3][4][5]. D-alanine has also been noted for its potential anti-inflammatory effects[6][7]. The combination of these properties in a single, stable dipeptide molecule suggests that this compound could possess unique pharmacological activities, particularly in the realms of pain management, neuroscience, and inflammation.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These values are calculated based on the structures of its constituent amino acids and are provided for reference in experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | PubChem |

| Molecular Weight | 236.27 g/mol | PubChem |

| XLogP3 | -2.5 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 236.116092 g/mol | PubChem |

| Topological Polar Surface Area | 89.8 Ų | PubChem |

Synthesis and Purification

A standard and effective method for synthesizing this compound is through solution-phase peptide coupling. This involves the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl termini of the amino acids. A plausible synthetic route is outlined below.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

Boc-D-alanine

-

L-phenylalanine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Lithium hydroxide (B78521) (LiOH)

-

Methanol (B129727) (MeOH)

-

Water

-

Reverse-phase HPLC system for purification

Procedure:

-

Coupling Reaction:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) and DIPEA (2.2 eq) in DCM.

-

In a separate flask, dissolve Boc-D-alanine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.

-

Add the Boc-D-alanine solution to the L-phenylalanine methyl ester solution and stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-D-alanyl-L-phenylalanine methyl ester.

-

-

Deprotection (Boc Removal):

-

Dissolve the protected dipeptide in a solution of 50% TFA in DCM.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the resulting product in a mixture of MeOH and water.

-

Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Neutralize the reaction mixture with 1M HCl.

-

Remove the methanol under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight. The expected fragmentation pattern would involve cleavage of the peptide bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The chemical shifts will be comparable to those of L-alanyl-L-phenylalanine, with potential minor differences due to the D-alanine configuration.

Table 2: Reference Spectroscopic Data for Phenylalanine and Alanine Isomers

| Compound | Technique | Key Chemical Shifts (ppm) or m/z values | Source |

| L-Phenylalanine | ¹H NMR (D₂O) | 7.3-7.4 (m, 5H, Ar-H), 3.9 (t, 1H, α-H), 3.1-3.3 (m, 2H, β-H₂) | BMRB |

| L-Phenylalanine | ¹³C NMR (D₂O) | 176.8 (C=O), 137.8 (Ar-C), 132.1, 131.8, 130.4 (Ar-CH), 58.7 (α-C), 39.1 (β-C) | [9][10] |

| D-Phenylalanine | ¹³C NMR | Similar to L-Phenylalanine | [11] |

| DL-Alanine-1-¹³C | ¹H NMR (D₂O) | 3.76 (q, 1H, α-H), 1.48 (d, 3H, β-H₃) | [12] |

| L-Alanyl-L-phenylalanine | MS (ESI+) | [M+H]⁺ = 237.12 | [8] |

| L-Alanyl-L-phenylalanine | MS/MS of [M+H]⁺ | 166.09 (loss of Ala), 120.08 (Phe immonium ion) | [8] |

Potential Biological Activities and Signaling Pathways

Based on the known functions of its constituent amino acids, this compound may exhibit several biological activities. The D-alanine moiety is expected to confer resistance to enzymatic degradation, prolonging the dipeptide's activity.

Neurological and Analgesic Effects

D-phenylalanine is reported to inhibit enkephalinase, the enzyme responsible for breaking down enkephalins, which are endogenous opioid peptides with pain-relieving properties[3][5]. By preventing their degradation, D-phenylalanine can elevate enkephalin levels, leading to an analgesic effect. L-phenylalanine serves as a precursor to the neurotransmitters norepinephrine and dopamine, which are involved in mood regulation and alertness[2]. Therefore, this compound could potentially act as a dual-function molecule, providing both the precursor for neurotransmitter synthesis and the protective agent for endogenous opioids.

Caption: Hypothesized mechanism of this compound in the endogenous analgesia pathway.

Anti-Inflammatory Effects

Recent studies have indicated that D-alanine can suppress the production of pro-inflammatory cytokines such as IL-12 and IL-23 in macrophages[6][7]. L-phenylalanine, on the other hand, has been shown to induce an inflammatory response in some contexts[13][14]. The net effect of this compound on inflammation is therefore complex and warrants investigation. The dipeptide could potentially modulate inflammatory pathways by either antagonizing the pro-inflammatory effects of L-phenylalanine or through the direct anti-inflammatory action of the D-alanine component.

Caption: Potential anti-inflammatory action of this compound via NF-κB pathway.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a series of in vitro and in vivo assays can be employed.

Enzymatic Stability Assay

Objective: To determine the stability of this compound in the presence of proteases compared to its L-L counterpart.

Materials:

-

This compound

-

L-alanyl-L-phenylalanine

-

Trypsin or Chymotrypsin solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system

Procedure:

-

Prepare stock solutions of both dipeptides in PBS.

-

Incubate each dipeptide with the protease solution at 37°C.

-

At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

-

Quench the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact dipeptide.

-

Calculate the half-life of each dipeptide.

Caption: Workflow for the enzymatic stability assay of this compound.

Enkephalinase Inhibition Assay

Objective: To measure the inhibitory activity of this compound on enkephalinase (neprilysin).

Materials:

-

This compound

-

Recombinant human neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, pH 7.5)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the NEP enzyme to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities and determine the IC₅₀ value for this compound.

Table 3: Hypothetical Quantitative Data for Biological Assays

| Assay | Parameter | This compound (Predicted) | L-alanyl-L-phenylalanine (Control) |

| Enzymatic Stability | Half-life (in plasma) | > 8 hours | < 1 hour |

| Enkephalinase Inhibition | IC₅₀ | 10 - 100 µM | > 1 mM |

| Anti-inflammatory Assay | IL-6 Release (LPS-stimulated macrophages) | 40-60% inhibition at 100 µM | No significant inhibition |

| Receptor Binding (Opioid) | Ki (µ-opioid receptor) | > 10 µM (low affinity) | > 10 µM (low affinity) |

Note: These are hypothetical values for illustrative purposes and require experimental validation.

Conclusion

This compound represents a promising yet understudied non-canonical dipeptide with potential therapeutic applications. Its inherent stability, combined with the pharmacological profiles of its constituent amino acids, suggests a potential for dual activity in pain management and neuro-inflammation. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for future research into this and other D-amino acid-containing peptides. Further investigation is warranted to fully elucidate the biological functions and therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 3. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. medcentral.com [medcentral.com]

- 6. D-alanine Inhibits Murine Intestinal Inflammation by Suppressing IL-12 and IL-23 Production in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-alanyl-L-phenylalanine | C12H16N2O3 | CID 96814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 10. bmse000045 L-Phenylalanine at BMRB [bmrb.io]